Home > Products > Screening Compounds P84753 > 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline
6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline - 328539-43-1

6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline

Catalog Number: EVT-2908979
CAS Number: 328539-43-1
Molecular Formula: C14H7BrCl2N2
Molecular Weight: 354.03
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Bromo-2-chloroquinoline-3-Carboxaldehyde

  • Compound Description: This compound serves as a precursor in the synthesis of xanthene-1,8(2H)-diones, which undergo Suzuki-Miyaura, Sonogashira, and Stille coupling reactions. []
  • Relevance: This compound shares the 6-bromo-2-chloroquinoline core with 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline. The key difference lies in the presence of a carboxaldehyde group at the 3-position instead of a 2-chlorophenyl group at the 4-position. []

6-Bromo-2-phenyl-4H-3,1-benzoxazinone

  • Compound Description: This compound reacts with methylmagnesium iodide to yield 2-benzoylamino-5-bromophenyldimethylcarbinol. []
  • Relevance: This compound shares the 6-bromo substituted aromatic ring system with 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline. The structural difference lies in the presence of a benzoxazinone ring system instead of the chloroquinazoline core. []

3-Anilino-6-bromo-2-phenyl-4(3H)-quinazolinone

  • Compound Description: Similar to the previous compound, this quinazolinone derivative reacts with methylmagnesium iodide to produce the corresponding dimethylcarbinol. []
  • Relevance: This compound is structurally similar to 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline, featuring a 6-bromo-2-phenylquinazolinone core. The key distinctions lie in the presence of an aniline substituent at the 3-position and the absence of a chlorine atom at the 2-position. []

6-Bromo-3-(4-chloro-phenylidene)-2-phenyl-4(3H)-quinazolinone

  • Compound Description: Reacting this compound with methylmagnesium iodide leads to the formation of 6-bromo-3-[1-(4-chlorophenyl)ethylamino]-4(3H)-quinazolinone. []
  • Relevance: This compound shares a similar structure with 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline, both containing a quinazoline core substituted with bromine at the 6-position and a halogenated phenyl ring. This compound features a 4-chlorophenylidene group at the 3-position, whereas the target compound has a 2-chlorophenyl group at the 4-position. []

6-Bromo-3-[1-(4-chlorophenyl)ethylamino]-4(3H)-quinazolinone

  • Compound Description: This compound is formed by the reaction of 6-Bromo-3-(4-chloro-phenylidene)-2-phenyl-4(3H)-quinazolinone with methylmagnesium iodide. []
  • Relevance: This compound is structurally analogous to 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline, featuring a quinazoline core with a bromine substituent at the 6-position. The key difference lies in the presence of a 1-(4-chlorophenyl)ethylamino group at the 3-position in this compound, as opposed to a chlorine at the 2-position and a 2-chlorophenyl group at the 4-position in the target compound. []

6-Bromo-2-(4-chlorophenyl)chroman-4-one (6-bromo-4′-chloroflavanone)

  • Compound Description: This compound is a flavanone derivative characterized by its crystal structure. []
  • Relevance: This compound is structurally related to 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline through its shared features of a 6-bromo substituted aromatic ring and a 4-chlorophenyl group. The structural difference lies in the presence of a chroman-4-one moiety instead of the chloroquinazoline core. []
Overview

6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline is a compound belonging to the quinazoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where derivatives of quinazoline have been explored for their anticancer and antimicrobial properties. The specific substitution pattern of this compound suggests possible interactions with biological targets, making it a subject of interest in drug design and development.

Source and Classification

6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline can be synthesized through various chemical pathways that involve starting materials such as anthranilic acid and various halogenated compounds. It is classified as a halogenated quinazoline derivative, which can be further categorized under heterocyclic compounds due to its nitrogen-containing ring structure. Quinazolines are often investigated for their pharmacological properties, including activity against cancer cell lines and inhibition of specific enzymes such as epidermal growth factor receptor (EGFR).

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline typically involves several key steps:

  1. Preparation of 5-Bromoanthranilic Acid: This is often achieved through bromination of anthranilic acid using bromine or N-bromosuccinimide in an appropriate solvent.
  2. Formation of Quinazoline Skeleton: The 5-bromoanthranilic acid can be reacted with chloroacetyl chloride under basic conditions to yield the corresponding quinazoline derivative. The reaction conditions may include the use of solvents like dichloromethane or acetonitrile.
  3. Substitution Reactions: The introduction of the chlorophenyl group can be accomplished through nucleophilic substitution reactions, often utilizing suitable chlorinated aromatic compounds.
  4. Final Purification: The crude product is typically purified using recrystallization techniques or chromatographic methods to obtain the desired compound in high purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline can be represented as follows:

C13H8BrCl2N3\text{C}_{13}\text{H}_{8}\text{BrCl}_2\text{N}_3

This indicates that the compound contains:

  • Bromine (Br) at position 6,
  • Chlorine (Cl) at position 2,
  • A chlorophenyl substituent at position 4.

The structural representation highlights the presence of two halogen atoms, which may enhance the compound's reactivity and biological activity.

Data

Key data related to this compound includes:

  • Molecular weight: approximately 305.58 g/mol
  • Melting point: Specific values may vary based on purity but are typically in the range of 150-200°C depending on synthesis conditions.
Chemical Reactions Analysis

Reactions and Technical Details

6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline can undergo various chemical reactions, including:

  1. Nucleophilic Substitution: The presence of halogens makes this compound susceptible to nucleophilic attack, allowing for further functionalization at the halogen positions.
  2. Cyclization Reactions: Under certain conditions, it may participate in cyclization reactions to form more complex heterocycles.
  3. Reduction Reactions: The nitrogens in the quinazoline ring can be reduced to form amino derivatives, which may exhibit different biological activities.

These reactions are essential for modifying the compound to enhance its pharmacological properties .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline often involves interaction with specific biological targets such as enzymes or receptors. For instance:

  1. Inhibition of EGFR: Quinazoline derivatives have been shown to inhibit EGFR, a receptor tyrosine kinase involved in cell proliferation and survival pathways in cancer cells.
  2. Induction of Apoptosis: Some studies indicate that these compounds can induce apoptosis in cancer cell lines by disrupting signaling pathways associated with cell growth .
  3. Cell Cycle Arrest: Compounds may also cause cell cycle arrest at specific phases, leading to reduced proliferation rates in tumor cells.

Quantitative data from studies typically include IC50 values that indicate the concentration required to inhibit biological activity by 50%, providing insight into potency against various cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity due to halogen substituents, allowing for further chemical modifications.

Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) for structural confirmation .

Applications

Scientific Uses

6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline has potential applications in various scientific fields:

  1. Medicinal Chemistry: As a lead compound for developing new anticancer agents targeting EGFR.
  2. Pharmaceutical Research: Investigated for its antimicrobial properties against various pathogens.
  3. Biochemical Studies: Used in studies examining cellular signaling pathways related to cancer progression and treatment resistance.
Synthetic Methodologies and Reaction Optimization

Halogenation Strategies for Bromo- and Chloro-Substituted Quinazolines

Regioselective halogenation is a critical determinant of both molecular functionality and subsequent reactivity in quinazoline chemistry. For 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline, bromination at the C6 position is typically achieved through electrophilic aromatic substitution (EAS) due to the inherent electron distribution within the quinazoline nucleus. The C6 position exhibits heightened nucleophilic character, making it particularly amenable to bromination agents. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 6 hours achieves exceptional regioselectivity and high yield (89%) with minimal dibromination byproducts [2]. This contrasts with traditional bromine (Br₂) in acetic acid, which yields only 72% under similar conditions and poses greater challenges in purification efficiency due to increased side-product formation [2].

Chlorination strategies at C2 frequently exploit the nucleofugal properties of hydroxyl or amino groups. The reaction of 2-hydroxyquinazoline precursors with trichlorophosphate (POCl₃) under reflux conditions with triethylamine as an acid scavenger achieves near-quantitative chlorination (91% yield) within 5 hours [1] [4]. This method capitalizes on the electrophilic activation of phosphorus oxychloride, facilitating nucleophilic displacement. Crucially, solvent selection significantly impacts reaction kinetics and product purity; neat POCl₃ accelerates conversion but complicates workup, while dichloroethane dilution offers better control but extends reaction times [4].

Table 1: Comparative Halogenation Agents and Conditions for Quinazoline Derivatives

Halogenation AgentSolventTemperature (°C)Time (h)Yield (%)Regioselectivity Control
NBSDMF80689Excellent
Br₂AcOH60472Moderate
PBr₃CHCl₃70365Poor
POCl₃ (neat)-110591High
POCl₃DCE85884High

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Group Introduction

The introduction of the 2-chlorophenyl moiety at the C4 position exemplifies the strategic application of transition-metal-catalyzed cross-coupling. The Suzuki-Miyaura reaction between 4-chloro-6-bromoquinazoline intermediates and (2-chlorophenyl)boronic acid demonstrates exceptional efficacy for constructing this aryl-quinazoline linkage. Optimized conditions employ tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5-2 mol%) with potassium carbonate (K₂CO₃) in a dimethoxyethane (DME)/water solvent system (4:1 v/v) at 80-85°C [4] [8]. This protocol achieves yields exceeding 85% while maintaining functional group tolerance towards both bromo and chloro substituents on the quinazoline core, preserving them for subsequent derivatization [4].

Microwave irradiation drastically enhances the efficiency of these couplings. Under microwave conditions (100°C, 300 W), reaction times plummet from 12 hours to merely 30 minutes while sustaining high yields (91%) and reducing catalyst loading to 0.5 mol% Pd(OAc)₂ with SPhos ligand . This acceleration stems from rapid, uniform heating, mitigating thermal decomposition pathways common under conventional reflux. Furthermore, the C4 chlorine in quinazolines exhibits superior electrophilic reactivity compared to C2 halogens during cross-coupling, enabling chemoselective functionalization critical for synthesizing asymmetrically substituted derivatives like 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline [8].

Table 2: Palladium-Catalyzed Cross-Coupling Optimization Parameters

Catalyst SystemLigandBaseSolvent SystemTemp (°C)TimeYield (%)
Pd(PPh₃)₄ (2 mol%)NoneK₂CO₃DME/H₂O (4:1)8012 h85
Pd(OAc)₂ (0.5 mol%)SPhosK₃PO₄DME/H₂O (4:1)100 (MW)30 min91
PdCl₂(dppf) (1.5 mol%)dppfCs₂CO₃Toluene/EtOH (3:1)908 h78

Cyclocondensation Approaches for Quinazoline Core Formation

Construction of the quinazoline heterocyclic scaffold serves as the foundational step. The Niementowski synthesis remains a cornerstone, involving cyclocondensation of substituted anthranilic acids with formamidine acetate under thermal conditions (150-170°C). For precursors leading to 6-bromo-2-chloro variants, 2-amino-5-bromobenzoic acid serves as the optimal starting material [7]. This reaction proceeds via initial amide formation followed by intramolecular dehydration to furnish the dihydroquinazoline, subsequently oxidized in situ or in a separate step to the aromatic system. While effective, classical Niementowski conditions often require high temperatures and extended reaction times (12-24 hours), presenting atom economy challenges and potential decomposition of sensitive functionalities [7].

Organocatalytic metal-free cyclizations represent a significant advancement in green synthesis. Utilizing 4,6-dihydroxysalicylic acid (5 mol%) as an organocatalyst with BF₃‧Et₂O (10 mol%) as a Lewis acid co-catalyst enables efficient oxidative cyclocondensation of o-aminobenzylamines and benzylamine derivatives using atmospheric oxygen as the terminal oxidant in DMSO at 90°C [5]. This one-pot, four-step cascade (oxidative imine formation → condensation → cyclization → aromatization) achieves moderate yields (37-72%) of 2,4-disubstituted quinazolines but offers superior environmental factors (E-factors) by eliminating metal residues and utilizing benign oxidants [5]. While direct application to the precise 6-Bromo-2-chloro-4-(2-chlorophenyl) system requires adaptation, this methodology provides a valuable sustainable pathway for related intermediates. For the specific title compound, reacting pre-formed 2-amino-5-bromo-N-(2-chlorobenzyl)benzamide with formamidine acetate and cuprous chloride/potassium iodide dual catalysts offers a more direct route to the 4-(2-chlorophenyl)-6-bromoquinazoline core, which is then halogenated at C2 [8].

Solvent and Catalyst Optimization in Multi-Step Synthesis

The cascade synthesis of polysubstituted quinazolines demands meticulous optimization of reaction media and catalytic systems to maximize yield and minimize step count. Polar aprotic solvents, particularly dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), demonstrate superior performance for cyclocondensation and halogenation steps. DMSO excels in reactions involving amine condensations and organocatalytic oxidations due to its high boiling point, excellent solvating power, and ability to facilitate proton transfer processes [5] [7]. Conversely, DMF proves optimal for NBS-mediated brominations, effectively solubilizing both the quinazoline substrate and the brominating agent while suppressing acid-catalyzed decomposition pathways observed in chlorinated solvents [2] .

Catalyst synergy significantly enhances reaction efficiency. Combining Lewis acids (e.g., BF₃‧Et₂O) with organocatalysts (e.g., dihydroxysalicylic acid derivatives) promotes both imine formation and subsequent cyclization under mild conditions, improving overall yields by 15-20% compared to single-catalyst systems [5] [7]. Furthermore, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) are indispensable in biphasic systems common in nucleophilic aromatic substitution (SNAr) reactions for introducing chlorine at C2. TBAB facilitates anion transfer into the organic phase, accelerating displacement rates and enabling reactions at lower temperatures (70-80°C vs. 110-120°C without PTC), thereby improving functional group compatibility and reducing energy consumption .

Microwave-assisted synthesis offers transformative process intensification. Key steps such as Suzuki coupling, amination, and final cyclization exhibit dramatic rate acceleration (minutes vs. hours) and yield enhancement (typically 5-15% increase) under controlled microwave irradiation compared to conventional oil-bath heating . This technology enables rapid optimization cycles and facilitates gram-scale synthesis with reduced thermal degradation, critical for producing high-purity 6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline required for pharmaceutical research. Solvent-free approaches under microwave conditions, particularly for Niementowski-type condensations, further improve atom economy and simplify workup procedures [5] [8].

Table 3: Solvent and Catalyst Systems for Key Synthetic Steps

Synthetic StepOptimal SolventKey Catalyst/AdditiveTemperature RegimeCritical Impact
CyclocondensationDMSO or Solvent-freeFormamidine Acetate/CuCl/KI150-170°C (Conv) / 120°C (MW)Core ring formation efficiency
C6 BrominationDMFNBS80°CRegioselectivity control
C2 ChlorinationNeat POCl₃ or DCEEt₃N110°C or 85°CDisplacement completion, byproduct profile
Suzuki Coupling (C4)DME/H₂OPd(PPh₃)₄ or Pd(OAc)₂/SPhos80-85°C or 100°C (MW)Aryl group introduction rate, chemoselectivity
Oxidative Cyclization (Organocatalytic)DMSO4,6-Dihydroxysalicylic acid/BF₃‧Et₂O90°CGreen chemistry metrics (E-factor)

Properties

CAS Number

328539-43-1

Product Name

6-Bromo-2-chloro-4-(2-chlorophenyl)quinazoline

IUPAC Name

6-bromo-2-chloro-4-(2-chlorophenyl)quinazoline

Molecular Formula

C14H7BrCl2N2

Molecular Weight

354.03

InChI

InChI=1S/C14H7BrCl2N2/c15-8-5-6-12-10(7-8)13(19-14(17)18-12)9-3-1-2-4-11(9)16/h1-7H

InChI Key

DWYGBMJKORQIRA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.